Emission Red-Shift for Yellow-Channel Multiplexing
DFHO demonstrates a 72 nm red-shift in emission wavelength compared to DFHBI when bound to their respective cognate aptamers. DFHBI bound to Spinach emits at 501 nm, whereas DFHO bound to Corn emits at 545 nm . This shift is structurally encoded by the oxime substituent at the C2 position of DFHO, which extends π-conjugation relative to DFHBI [1]. The shift moves DFHO fluorescence firmly into the yellow channel, enabling spectral separation from GFP and DFHBI-based green reporters for multiplexed live-cell imaging.
| Evidence Dimension | Emission maximum (aptamer-bound) |
|---|---|
| Target Compound Data | 545 nm (Corn-DFHO) |
| Comparator Or Baseline | 501 nm (Spinach-DFHBI) |
| Quantified Difference | 44 nm red-shift vs. Spinach-DFHBI; 72 nm red-shift vs. free DFHBI (Em ~473 nm reported for unbound DFHBI) |
| Conditions | pH 7.4 buffer; Corn-DFHO measured at 20 μM RNA, 2 μM DFHO; Spinach-DFHBI data from Paige et al. 2011 |
Why This Matters
The 44–72 nm emission separation from DFHBI allows simultaneous two-color RNA imaging (green + yellow) without spectral crosstalk, a capability not achievable with DFHBI/DFHBI-1T alone.
- [1] Song, W. et al. Nat. Chem. Biol. 13, 1187–1194 (2017). Figure 1: structures of DFHBI and DFHO showing C2 oxime in DFHO. View Source
